molecular formula C11H10N2O6 B12553164 2-{2-[(Carboxymethyl)amino](oxo)acetamido}benzoic acid CAS No. 143503-05-3

2-{2-[(Carboxymethyl)amino](oxo)acetamido}benzoic acid

Cat. No.: B12553164
CAS No.: 143503-05-3
M. Wt: 266.21 g/mol
InChI Key: SGSALKIFELCPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-(Carboxymethyl)aminoacetamido}benzoic acid is a complex organic compound with a molecular formula of C11H11NO5 It is a derivative of benzoic acid and contains both carboxylic acid and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-(Carboxymethyl)aminoacetamido}benzoic acid typically involves the reaction of anthranilic acid with chloroacetic acid under basic conditions to form 2-[(carboxymethyl)amino]benzoic acid. This intermediate is then reacted with oxalyl chloride to form the corresponding acyl chloride, which is subsequently reacted with glycine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-(Carboxymethyl)aminoacetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert the carboxylic acid group to an acyl chloride, which can then react with alcohols or amines.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Esters or amides, depending on the substituent introduced.

Scientific Research Applications

2-{2-(Carboxymethyl)aminoacetamido}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-(Carboxymethyl)aminoacetamido}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(Carboxymethyl)amino]benzoic acid: A precursor in the synthesis of the target compound.

    Anthranilic acid: Another derivative of benzoic acid with similar functional groups.

    Glycine derivatives: Compounds with similar amide and carboxylic acid functionalities.

Uniqueness

2-{2-(Carboxymethyl)aminoacetamido}benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

143503-05-3

Molecular Formula

C11H10N2O6

Molecular Weight

266.21 g/mol

IUPAC Name

2-[[2-(carboxymethylamino)-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C11H10N2O6/c14-8(15)5-12-9(16)10(17)13-7-4-2-1-3-6(7)11(18)19/h1-4H,5H2,(H,12,16)(H,13,17)(H,14,15)(H,18,19)

InChI Key

SGSALKIFELCPSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.